An In-Depth Technical Guide to the Physicochemical Properties of Propanenitrile, 3-(butylphenylamino)-
An In-Depth Technical Guide to the Physicochemical Properties of Propanenitrile, 3-(butylphenylamino)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Propanenitrile, 3-(butylphenylamino)-, also identified by its CAS Number 61852-40-2. This document is intended to serve as a technical resource for professionals in research and development, offering insights into its molecular structure, reactivity, and potential applications, while also addressing safety and handling considerations.
Introduction: A Molecule of Interest in Synthetic Chemistry
Propanenitrile, 3-(butylphenylamino)- is a substituted propionitrile derivative with a tertiary amine functional group. Its structure, featuring a flexible butyl group, an aromatic phenyl ring, and a reactive nitrile moiety, makes it a valuable intermediate in organic synthesis. This unique combination of functional groups allows for a variety of chemical transformations, positioning it as a building block for more complex molecules in the pharmaceutical, agrochemical, and dye industries.[1]
The core structure consists of a propanenitrile backbone with a butyl(phenyl)amino group attached to the C3 position. The presence of the nitrogen atom introduces basicity and nucleophilicity, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The aromatic ring provides a site for electrophilic substitution and influences the overall electronic properties of the molecule.
Molecular Structure and Identification
Figure 1: 2D Chemical Structure of Propanenitrile, 3-(butylphenylamino)-
Physicochemical Properties: A Data-Driven Overview
A comprehensive understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The following tables summarize the available and predicted data for Propanenitrile, 3-(butylphenylamino)-.
Table 1: General and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 61852-40-2 | [2][3] |
| Molecular Formula | C₁₃H₁₈N₂ | [3] |
| Molecular Weight | 202.30 g/mol | [3] |
| Appearance | Not specified (likely a liquid) | Inferred from similar compounds |
| Boiling Point | 341.1 °C at 760 mmHg | Predicted value |
| 148 °C at 0.7 mmHg | [4] | |
| Melting Point | Not available | Experimental data not found |
| Density | 0.994 g/cm³ | [4] |
| Flash Point | 143.4 °C | Predicted value |
| Solubility | Soluble in most polar organic solvents | Inferred by analogy to propionitrile[5] |
| Low aqueous solubility | Inferred by analogy to butyronitrile[6][7] |
Table 2: Computed Chemical Properties
| Property | Value | Source/Comment |
| XLogP3 | 3 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 6 | Predicted |
| Topological Polar Surface Area | 27.0 Ų | Predicted |
| pKa | 5.12 ± 0.50 | Predicted |
Synthesis and Reactivity: The Chemistry of a Versatile Intermediate
The primary route for the synthesis of Propanenitrile, 3-(butylphenylamino)- is the cyanoethylation of N-butylaniline. This reaction is a specific example of a Michael addition, where the nucleophilic secondary amine attacks the electron-deficient β-carbon of acrylonitrile.[8]
Figure 2: Synthetic pathway for Propanenitrile, 3-(butylphenylamino)- via cyanoethylation.
Experimental Protocol: Cyanoethylation of N-Butylaniline
The following is a representative, generalized protocol for the synthesis of Propanenitrile, 3-(butylphenylamino)- based on established cyanoethylation procedures for secondary amines.[9][10] Note: This protocol has not been optimized for this specific reaction and should be adapted and validated in a laboratory setting.
Materials:
-
N-Butylaniline
-
Acrylonitrile
-
A basic catalyst (e.g., potassium hydroxide, sodium methoxide, or a quaternary ammonium hydroxide resin)[11]
-
An appropriate solvent (e.g., t-butanol, dioxane, or acetonitrile)
-
Hydrochloric acid (for neutralization)
-
Sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve N-butylaniline in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Heat the mixture to a suitable temperature (typically between 40-80 °C), depending on the solvent and catalyst used.
-
Slowly add acrylonitrile to the reaction mixture via the dropping funnel over a period of 1-2 hours. Caution: Acrylonitrile is toxic and volatile. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and neutralize the catalyst with a dilute solution of hydrochloric acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Chemical Reactivity
The chemical reactivity of Propanenitrile, 3-(butylphenylamino)- is dictated by its three main functional components: the tertiary amine, the nitrile group, and the aromatic ring.
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character. It can be protonated by acids to form ammonium salts and can react with electrophiles.
-
Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (3-(butylphenylamino)propanoic acid) under acidic or basic conditions.[12] Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, will yield the corresponding primary amine (N1-(butyl(phenyl)amino)propane-1,3-diamine).
-
Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The N-butylamino substituent is an activating, ortho-, para-directing group.
Spectroscopic and Analytical Data (Predicted and Analogous)
Due to the limited availability of experimental data for Propanenitrile, 3-(butylphenylamino)-, this section provides predicted spectral characteristics and data from analogous compounds to aid in its identification and characterization. One major supplier explicitly states that they do not collect analytical data for this compound as it is supplied for early discovery research.[3]
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum would likely show the following signals:
-
A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).
-
Multiplets for the three methylene groups of the butyl chain (~1.3-1.6 ppm and a triplet around 3.3 ppm for the methylene group attached to the nitrogen).
-
A triplet for the methylene group adjacent to the nitrile (~2.5 ppm).
-
A triplet for the methylene group adjacent to the nitrogen of the propionitrile chain (~3.6 ppm).
-
Multiplets in the aromatic region (~6.7-7.3 ppm) corresponding to the protons on the phenyl ring.
¹³C NMR Spectroscopy (Predicted)
A predicted ¹³C NMR spectrum would display signals for all 13 carbon atoms:
-
Signals for the four carbons of the butyl chain.
-
Signals for the two methylene carbons of the propionitrile chain.
-
A signal for the nitrile carbon (typically downfield, ~118-120 ppm).
-
Signals for the six carbons of the aromatic ring, with the carbon attached to the nitrogen being the most downfield in the aromatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A sharp, medium-intensity peak around 2245 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
C-H stretching vibrations for the aliphatic and aromatic protons in the range of 2800-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.
-
C-N stretching vibrations.
Mass Spectrometry (MS) (Predicted Fragmentation)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 202 would be expected. The fragmentation pattern would likely be dominated by cleavage alpha to the nitrogen atom. Common fragmentation pathways could include:
-
Loss of a propyl radical (C₃H₇•) from the butyl group, leading to a fragment at m/z = 159.
-
Loss of an ethyl radical (C₂H₅•) from the propionitrile chain, resulting in a fragment at m/z = 173.
-
Cleavage to form the N-butylanilinium cation at m/z = 148.
Safety and Toxicology: Handling with Care
General Hazards of Substituted Anilines: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[13] The primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[13][14] Chronic exposure to some anilines has been linked to carcinogenicity.[5][14]
General Hazards of Nitriles: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or under certain chemical conditions (e.g., strong acidic hydrolysis).[15][16]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Potential Applications in Research and Drug Development
The structural features of Propanenitrile, 3-(butylphenylamino)- suggest its utility in several areas of chemical research and development:
-
Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the butyl(phenyl)amino propionitrile moiety into larger molecules, which may be of interest in the development of new therapeutic agents. The nitrile group can be converted to other functional groups, such as amines or carboxylic acids, to create a variety of derivatives for biological screening. For a similar compound, 3-(ethylphenylamino)propanenitrile, potential applications as a non-narcotic analgesic have been described.[17]
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves intermediates with both aromatic and aliphatic nitrogen-containing components.
-
Dye and Pigment Industry: Substituted anilines are common precursors in the synthesis of azo dyes and other colorants.[10]
-
Material Science: The amphiphilic nature of related amino nitriles, with both hydrophobic (butyl and phenyl groups) and hydrophilic (nitrile and amine) parts, suggests potential applications in the development of surfactants, emulsifiers, and self-assembling materials.[12]
Conclusion
Propanenitrile, 3-(butylphenylamino)- is a versatile chemical intermediate with significant potential in various fields of synthetic chemistry. While a comprehensive set of experimentally determined physicochemical and toxicological data is currently lacking, this guide provides a solid foundation based on available information and predictions from analogous structures. It is imperative for researchers to conduct thorough characterization and safety assessments before utilizing this compound in their work. The synthetic accessibility and the presence of multiple reactive functional groups ensure that Propanenitrile, 3-(butylphenylamino)- will continue to be a compound of interest for the development of novel molecules with diverse applications.
References
- 1. 3-(Phenylamino)propanenitrile | 1075-76-9 | BAA07576 [biosynth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-(N-BUTYLANILINO)-PROPIONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Butyl-N-Cyanoethyl Aniline CAS 61852-40-2 - 61852-40-2 and N-Butyl-N-Cyanoethyl Aniline [zxchemtech.en.made-in-china.com]
- 5. mdpi.com [mdpi.com]
- 6. Propanenitrile, 3-(propylamino)- (CAS 7249-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | C18H17Br2N5O2 | CID 106081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijstr.org [ijstr.org]
- 11. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 12. Buy 3-(Sec-butylamino)propanenitrile | 21539-52-6 [smolecule.com]
- 13. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propionitrile - Wikipedia [en.wikipedia.org]
- 17. 3-(Ethylphenylamino)propanenitrile | CymitQuimica [cymitquimica.com]
